molecular formula C8H5ClN2S B15320546 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile

Cat. No.: B15320546
M. Wt: 196.66 g/mol
InChI Key: SHHYWYPVPAFYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a thieno-pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with thiophene derivatives under the influence of a base and a suitable solvent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted thieno-pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5,7-dihydrothieno[3,4-b]pyridine-3-carbonitrile
  • 2-chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile stands out due to its unique thieno-pyridine core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

2-chloro-5,7-dihydrothieno[3,4-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5ClN2S/c9-8-5(2-10)1-6-3-12-4-7(6)11-8/h1H,3-4H2

InChI Key

SHHYWYPVPAFYFC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N=C2CS1)Cl)C#N

Origin of Product

United States

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